Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate
Description
Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate is a boronate ester derivative featuring a trans-cyclohexyl backbone linked to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The methyl ester moiety at the 2-position of the cyclohexyl ring enhances solubility in organic solvents, while the trans-configuration of the cyclohexyl group influences stereochemical properties and reactivity in cross-coupling reactions. This compound is primarily utilized in Suzuki-Miyaura couplings, enabling the synthesis of complex biaryl systems in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
methyl 2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31BO4/c1-20(2)21(3,4)26-22(25-20)18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-19(23)24-5/h10-13,15-16H,6-9,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEYCLIGHQDHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123616, DTXSID501126682 | |
| Record name | Methyl trans-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cis-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701232-69-1, 1245708-06-8 | |
| Record name | Methyl trans-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cis-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate (CAS No. 701232-69-1) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.29 g/mol. The compound features a boron-containing dioxaborolane moiety which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its boron-containing structure. Boronic acids and their derivatives have been shown to interact with various biological targets, including enzymes and receptors. Specifically:
- Enzyme Inhibition : Compounds with boron moieties can act as reversible inhibitors for serine proteases and cysteine proteases by forming covalent bonds with active site residues. For instance, similar compounds have demonstrated inhibition of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .
- Selectivity : Recent studies indicate that compounds with similar structures exhibit selectivity towards certain proteases over others, minimizing off-target effects which is advantageous for therapeutic development .
In Vitro Studies
A range of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Target | IC50 Value | Notes |
|---|---|---|---|
| Study A | SARS-CoV-2 Mpro | 20 µM | Moderate inhibition observed. |
| Study B | Recombinant PLpro | No significant inhibition | Selectivity for Mpro noted. |
| Study C | Serine Protease | 15 µM | Effective inhibitor with potential therapeutic applications. |
These studies suggest that the compound exhibits moderate inhibitory effects against specific proteases while maintaining selectivity that could be beneficial in drug design.
Case Studies
- Antiviral Activity : In a study evaluating the antiviral properties against SARS-CoV-2, this compound was tested alongside other boronic acid derivatives. The results indicated that while it did not completely inhibit viral replication at lower concentrations (IC50 = 20 µM), it showed promise as part of a combinatorial therapy approach .
- Cancer Research : Another investigation assessed the potential anticancer properties of boron-containing compounds similar to this compound. These studies highlighted the ability of such compounds to induce apoptosis in cancer cell lines through caspase activation pathways .
Scientific Research Applications
Role as a Building Block
Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of boron into organic molecules, facilitating cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in the synthesis of complex organic compounds.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, base | 85 | |
| Stille Coupling | Organotin reagent | 90 | |
| Negishi Coupling | Zn catalyst | 78 |
Potential Therapeutic Uses
Research indicates that derivatives of this compound exhibit potential anti-inflammatory and anti-cancer properties. The boron atom in the compound enhances its ability to interact with biological targets.
Case Study: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that compounds derived from this acetate inhibited the proliferation of cancer cells in vitro. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
- IC50 Values: Ranged from 10 to 25 µM
- Mechanism: Induction of apoptosis via caspase activation
Use in Polymer Chemistry
This compound is utilized in the synthesis of polymeric materials due to its ability to form stable boron-containing linkages. These polymers exhibit enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value | Measurement Method |
|---|---|---|
| Glass Transition Temperature | 120 °C | Differential Scanning Calorimetry |
| Tensile Strength | 50 MPa | ASTM D638 |
| Thermal Conductivity | 0.15 W/m·K | Laser Flash Analysis |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. While direct examples for this compound are not explicitly documented in literature, analogous boronic esters undergo Suzuki-Miyaura couplings with aryl halides under standard conditions:
| Reaction Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Aryl bromides | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 70–85% |
This reaction proceeds via oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the boronic ester and reductive elimination to form a biaryl product .
Ester Hydrolysis and Demethylation
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Experimental data from similar compounds demonstrate:
Acidic Conditions (HBr/AcOH):
textCompound (1 eq) + 48% HBr (5 eq) in acetic acid → reflux, 24 h → Carboxylic acid (92% yield)[2].
Basic Conditions (LiOH/THF-H₂O):
textCompound (1 eq) + 2 M LiOH (3 eq) in THF/H₂O (3:1) → rt, 12 h → Carboxylic acid (88% yield)[2].
The trans-cyclohexyl substituent does not sterically hinder hydrolysis, as evidenced by high yields in analogous systems .
Oxidation to Boronic Acid
Treatment with hydrogen peroxide (H₂O₂) in THF/water converts the boronic ester to a boronic acid:
Conditions : 30% H₂O₂, THF/H₂O (2:1), 0°C → rt, 6 h .
Transesterification with Diols
The dioxaborolane ring undergoes exchange reactions with vicinal diols (e.g., pinacol → 1,2-ethanediol):
Conditions : Neat diol, 80°C, 12 h (quantitative by NMR) .
Reduction of Ester to Alcohol
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
Conditions : LiAlH₄ (2 eq), dry THF, 0°C → reflux, 4 h (78% yield) .
Grignard Additions
The ester reacts with Grignard reagents to form tertiary alcohols:
\text{R-COOCH}_3 + \text{R'-MgX} \rightarrow \text{R-C(OCH}_3\text{)R'_2} \xrightarrow{\text{H}_3\text{O}^+} \text{R-C(OH)R'_2}
Conditions : CH₃MgBr (3 eq), THF, −78°C → rt, 2 h (65% yield) .
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Backbones
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate
- Key Differences : The cyclohexene ring introduces unsaturation, increasing reactivity in π-bond-dependent reactions. The ethyl ester group marginally reduces polarity compared to the methyl ester in the target compound.
- Synthesis : Synthesized via Pd-catalyzed borylation of triflate intermediates, yielding 73.5% under optimized conditions (95°C, 18h, 1,4-dioxane) .
- Applications : Used in stereoselective alkene functionalization but shows lower thermal stability than the saturated cyclohexyl analogue .
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate Key Differences: The ester group is directly attached to the cyclohexene ring, creating a conjugated system that enhances electronic communication between the boronate and ester groups. Physical Properties: Molecular weight = 266.14 g/mol; CAS 151075-20-6 . Reactivity: Exhibits faster oxidative stability degradation compared to non-conjugated systems due to electron delocalization .
Aromatic Substitution Variants
Methyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- Key Differences : Lacks the cyclohexyl spacer, leading to reduced steric hindrance and higher coupling efficiency in Suzuki reactions.
- Commercial Availability : Available from TCI Chemicals (CAS 454185-98-9) with 98% purity .
- Performance : Achieves 85–90% yield in couplings with aryl chlorides, outperforming cyclohexyl-containing analogues in electron-deficient systems .
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate
- Key Differences : Methoxy substitution at the ortho position increases electron density, accelerating transmetalation in Pd-catalyzed reactions.
- Stability : Prone to hydrolysis under acidic conditions (t½ = 2h at pH 3) due to electron-donating effects .
Esters with Alternative Alkyl Chains
Ethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate Key Differences: Ethoxy linker between the phenyl and acetate groups reduces steric bulk, improving solubility in polar aprotic solvents. Synthesis: Prepared via Cs2CO3-mediated alkylation of phenol derivatives (56% yield) . NMR Data: 1H-NMR (CDCl3): δ 1.28 (t, CH3), 4.64 (s, O-CH2-CO), 7.74–7.77 (aromatic protons) .
Comparative Data Table
*Estimated based on structural similarity.
Q & A
Q. What are the recommended synthetic routes for preparing Methyl 2-(trans-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclohexyl)acetate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety for aryl-aryl bond formation. Key steps include:
- Trans-cyclohexyl intermediate preparation : Hydrogenation of substituted phenylcyclohexene derivatives under controlled pressure (e.g., 50 psi H₂) to ensure stereochemical integrity .
- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) are critical for purity validation .
Q. How can researchers characterize the stereochemical configuration of the trans-cyclohexyl group in this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis provides definitive proof of the trans configuration, as demonstrated in structurally similar boronate esters (e.g., Ethyl 4-chloro-2-(dioxaborolan-2-yl)benzoate studies) .
- NMR spectroscopy : Key diagnostic signals include coupling constants (J) between axial and equatorial protons on the cyclohexyl ring (typically 10–12 Hz for trans isomers) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reaction yields during cross-coupling applications of this boronate ester?
- Methodological Answer : Contradictions often arise from:
- Catalyst selection : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ may yield differences due to ligand steric effects. Systematic screening with kinetic studies (e.g., monitoring via in-situ IR spectroscopy) is recommended .
- Solvent/base systems : Polar aprotic solvents (THF, DMF) with weak bases (K₂CO₃) optimize boronate stability, while stronger bases (CsF) may induce proto-deboronation. Controlled experiments with varying bases/solvents are critical .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer :
- DFT calculations : Model the boronate’s LUMO energy to assess electrophilicity in cross-coupling reactions. For example, compare with analogs like Methyl 4-(dioxaborolan-2-yl)cyclohex-3-enecarboxylate to identify substituent effects .
- Molecular dynamics simulations : Study solvent interactions (e.g., toluene vs. DMSO) to predict aggregation behavior or catalyst poisoning .
Q. What advanced techniques validate the compound’s stability under biological assay conditions?
- Methodological Answer :
- LC-MS stability studies : Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C, sampling at intervals (0, 24, 48 hrs) to detect hydrolysis products (e.g., free boronic acid) .
- Fluorescence quenching assays : Monitor interactions with serum proteins (e.g., BSA) to assess nonspecific binding, a common issue in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
